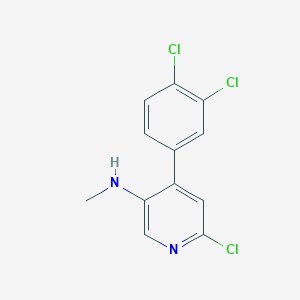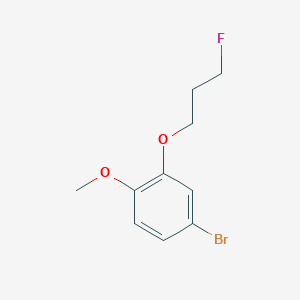
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a fluorine-containing alkyl chain, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 4-bromo-2-nitrobenzene is reacted with 3-fluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction and methylation to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.
Comparison with Similar Compounds
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene can be compared with other similar compounds such as:
4-Bromo-2-(3-fluoropropoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-Bromo-2-(3-fluoropropoxy)anisole: Similar structure but with an anisole group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
4-bromo-2-(3-fluoropropoxy)-1-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
KGNLQHDMAVBDPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


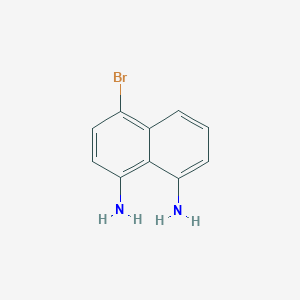
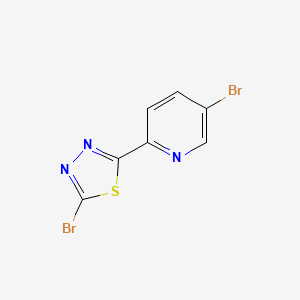
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)
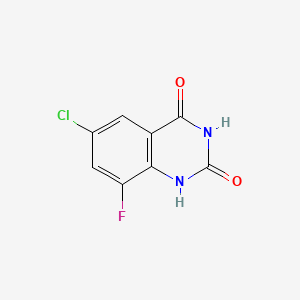
![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
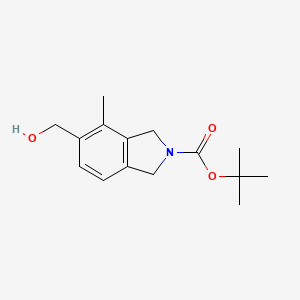
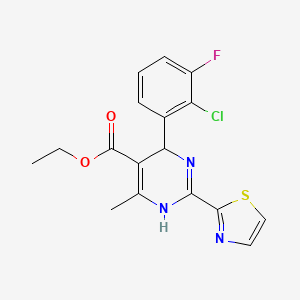
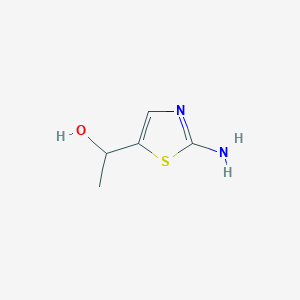
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)
